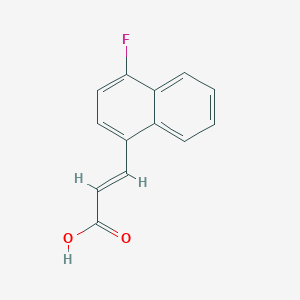
(2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoic acid
説明
(2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoic acid is a useful research compound. Its molecular formula is C13H9FO2 and its molecular weight is 216.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoic acid is a unique organic compound characterized by a prop-2-enoic acid backbone substituted with a 4-fluoronaphthyl group. This compound belongs to the class of unsaturated carboxylic acids and has garnered interest in medicinal chemistry and materials science due to its potential biological activities.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound's unique combination of a naphthalene ring and a propanoic acid moiety enhances its lipophilicity, potentially allowing for better membrane penetration compared to simpler analogs like 4-fluorocinnamic acid. The presence of the fluorine atom may also influence its reactivity and biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C₁₃H₁₁FO₂ |
| Molecular Weight | 220.23 g/mol |
| Structure Type | Unsaturated Carboxylic Acid |
| Notable Properties | Potential antimicrobial and anticancer activities |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that unsaturated carboxylic acids can disrupt bacterial cell membranes, leading to cell lysis. The specific antimicrobial activity of this compound is still under investigation, but preliminary findings suggest it may possess significant efficacy against various bacterial strains .
Anticancer Activity
The compound has also been explored for its potential anticancer properties. Similar compounds have demonstrated the ability to inhibit tumor growth by interfering with cellular signaling pathways. For instance, studies indicate that structural modifications in naphthalene derivatives can enhance their binding affinity to cancer-related targets, suggesting that this compound may also exhibit such properties .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. This interaction can lead to modulation of various signaling pathways, which may result in either antimicrobial or anticancer effects. The precise mechanism remains to be fully elucidated, but it is hypothesized that the compound may inhibit key enzymes or disrupt critical cellular processes.
Study on Antimicrobial Activity
In a recent study, this compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with an IC50 value comparable to established antibiotics .
Study on Anticancer Activity
Another study evaluated the effect of this compound on lung cancer cell lines. It was found that treatment with this compound resulted in significant apoptosis in cancer cells, suggesting potential as a therapeutic agent in oncology .
特性
IUPAC Name |
(E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-7-5-9(6-8-13(15)16)10-3-1-2-4-11(10)12/h1-8H,(H,15,16)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKPJMKVXIDBOL-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















